molecular formula C12H16N2O2 B15050473 (2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine

Cat. No.: B15050473
M. Wt: 220.27 g/mol
InChI Key: NEEQQZVUUVBFBR-JTQLQIEISA-N
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Description

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine is a chemical compound that features a piperazine ring substituted with a 2,3-dihydro-1,4-benzodioxin group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine typically involves the reaction of a piperazine derivative with a suitable benzodioxin precursor. One common method involves the use of a copper(I) iodide (CuI) catalyst and sodium bicarbonate (NaHCO₃) in acetonitrile as the solvent. The reaction is carried out at room temperature, leading to the formation of the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

    (2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine is unique due to its specific combination of the piperazine ring and the benzodioxin group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine

InChI

InChI=1S/C12H16N2O2/c1-2-11-12(16-6-5-15-11)7-9(1)10-8-13-3-4-14-10/h1-2,7,10,13-14H,3-6,8H2/t10-/m0/s1

InChI Key

NEEQQZVUUVBFBR-JTQLQIEISA-N

Isomeric SMILES

C1CN[C@@H](CN1)C2=CC3=C(C=C2)OCCO3

Canonical SMILES

C1CNC(CN1)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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